molecular formula C22H23F6NO9 B12124350 [3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate

[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate

Cat. No.: B12124350
M. Wt: 559.4 g/mol
InChI Key: AUZCUOOUVRHFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyloxy, trifluoromethyl, phenoxy, and acetamido groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Acetylation: Introduction of acetyloxy groups using acetic anhydride in the presence of a catalyst.

    Phenoxy Group Addition: Incorporation of phenoxy groups through nucleophilic substitution reactions.

    Trifluoromethylation: Addition of trifluoromethyl groups using reagents like trifluoromethyl iodide.

    Acetamidation: Formation of acetamido groups via acylation reactions with acetic anhydride and ammonia.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. For example, the acetamido group may interact with active sites of enzymes, while the trifluoromethyl groups enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    [3,4-Bis(acetyloxy)-6-phenoxy-5-acetamidooxan-2-yl]methyl acetate: Lacks trifluoromethyl groups, resulting in different chemical properties.

    [3,4-Bis(acetyloxy)-6-[3,5-dimethylphenoxy]-5-acetamidooxan-2-yl]methyl acetate: Contains dimethyl groups instead of trifluoromethyl groups, affecting reactivity and binding affinity.

Uniqueness

The presence of trifluoromethyl groups in [3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate enhances its chemical stability and binding interactions, making it unique compared to similar compounds

Properties

Molecular Formula

C22H23F6NO9

Molecular Weight

559.4 g/mol

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-[3,5-bis(trifluoromethyl)phenoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C22H23F6NO9/c1-9(30)29-17-19(36-12(4)33)18(35-11(3)32)16(8-34-10(2)31)38-20(17)37-15-6-13(21(23,24)25)5-14(7-15)22(26,27)28/h5-7,16-20H,8H2,1-4H3,(H,29,30)

InChI Key

AUZCUOOUVRHFOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.